molecular formula C13H14N2O B2657317 N1-(3-methoxyphenyl)benzene-1,4-diamine CAS No. 76754-70-6

N1-(3-methoxyphenyl)benzene-1,4-diamine

Cat. No.: B2657317
CAS No.: 76754-70-6
M. Wt: 214.268
InChI Key: HKUTXVKTVXDDRO-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)benzene-1,4-diamine: is an organic compound with the molecular formula C13H14N2O. It is a derivative of benzene-1,4-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a 3-methoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-methoxyphenyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 3-methoxyphenyl halides under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where benzene-1,4-diamine reacts with 3-methoxyphenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N1-(3-methoxyphenyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl halides are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce different amines.

Scientific Research Applications

N1-(3-methoxyphenyl)benzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N1-(4-methoxyphenyl)benzene-1,3-diamine
  • N1-(4-methoxyphenyl)benzene-1,4-diamine
  • N1,N1,N4,N4-tetra(4-pyridyl)benzene-1,4-diamine

Uniqueness: N1-(3-methoxyphenyl)benzene-1,4-diamine is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3-methoxy substitution may result in different electronic and steric effects compared to other similar compounds, leading to distinct properties and applications.

Properties

IUPAC Name

4-N-(3-methoxyphenyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-4-2-3-12(9-13)15-11-7-5-10(14)6-8-11/h2-9,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUTXVKTVXDDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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